molecular formula C7H11NO3 B053840 Methyl 2-oxo-1-pyrrolidineacetate CAS No. 59776-88-4

Methyl 2-oxo-1-pyrrolidineacetate

Cat. No. B053840
M. Wt: 157.17 g/mol
InChI Key: HPDZYDTXCOFUOY-UHFFFAOYSA-N
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Patent
US07338974B2

Procedure details

Step A (1): To a solution of the methyl 2-(2-oxopyrrolidin-1-yl)acetate (15 g, 95.5 mmol, TCI-America) in THF (600 mL) at −78° C. was added n-BuLi (42.0 mL, 105 mmol, 2.5 M in hexane, Aldrich). After 10 min, allyl bromide (9.7 mL, 115 mmol, Aldrich) was added. The mixture was stirred at −78° C. for 1 h and warmed to room temperature over 2 h. The reaction was then quenched with saturated ammonium chloride. After 15 min the mixture was extracted with EtOAc (3×200 mL). The combined organic layers were dried with Na2SO4 and concentrated in vacuo. The residue was purified by silica gel chromatography (20-80% EtOAc/hexanes linear gradient) to afford methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate 4.0 g (21% yield) as pale yellow oil: LC-MS (M+H)+=198.2; 1H NMR (400 MHz, CDCl3) δ 5.67-5.69 (m, 1H), 5.04-5.14 (m, 2H), 4.88 (dd, J=10.70, 5.16 Hz, 1H), 3.70 (s, 3H), 3.44-3.69 (m, 1H), 3.34-3.37 (m, 1H), 2.68-2.75 (m, 1H), 2.36-2.46 (m, 3H), 1.94-2.07 (m, 2H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10][CH3:11])=[O:9].[Li][CH2:13][CH2:14][CH2:15]C.C(Br)C=C>C1COCC1>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]([CH2:15][CH:14]=[CH2:13])[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 g
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)OC
Name
Quantity
42 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
After 15 min the mixture was extracted with EtOAc (3×200 mL)
Duration
15 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (20-80% EtOAc/hexanes linear gradient)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1N(CCC1)C(C(=O)OC)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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